molecular formula C16H18O4 B1236729 Toddaculine CAS No. 4335-12-0

Toddaculine

Cat. No. B1236729
CAS RN: 4335-12-0
M. Wt: 274.31 g/mol
InChI Key: KRQHZFHWEAJPNO-UHFFFAOYSA-N
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Description

Toddaculine is a compound that may be beneficial for the prevention and treatment of osteoporosis . It has been found to not only inhibit the differentiation of osteoclasts via activation of the NF-κB, ERK 1/2, and p38 MAPK signaling pathways, but also induce differentiation and mineralization of osteoblasts by regulating differentiation factors .

Scientific Research Applications

Osteoporosis Treatment

Toddaculin has been found to inhibit osteoclastogenesis (the formation of osteoclasts, which are cells that break down bone) in RAW 264 cells and enhance osteoblastogenesis (the formation of osteoblasts, which are cells that form bone) in MC3T3-E1 cells . This dual action of inhibiting bone resorption and enhancing bone formation makes Toddaculin a potential candidate for the prevention and treatment of osteoporosis .

Rheumatoid Arthritis Treatment

The traditional medicinal use of Toddalia asiatica, from which Toddaculin is derived, includes the treatment of rheumatism . Given its effects on osteoclastogenesis and osteoblastogenesis, Toddaculin could potentially be beneficial in the treatment of rheumatoid arthritis, a condition characterized by inflammation and bone resorption .

Anti-inflammatory Agent

Toddaculin has been evaluated as an anti-inflammatory agent in lipopolysaccharide (LPS)-stimulated RAW264 mouse macrophage cells . It significantly inhibited mRNA expression of inflammatory mediators and nitric oxide production .

Inhibition of MAPK Signaling Pathways

Toddaculin has been found to suppress LPS-induced phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2 . These are key components of the mitogen-activated protein kinase (MAPK) signaling pathways, which play crucial roles in cellular responses to various stimuli, including inflammation and stress .

Inhibition of NF-κB Activation

In addition to its effects on MAPK signaling pathways, Toddaculin also inhibited LPS-induced activation of nuclear factor-kappaB (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

6. Potential Role in Cellular Uptake Mechanisms The cellular uptake of Toddaculin was evaluated in RAW264 cells, and it was detected in the cells after 4 and 24 hours . This suggests that Toddaculin might interact with the phospholipid bilayers of cell membranes and could potentially influence cellular uptake mechanisms .

Mechanism of Action

Toddaculine inhibits the differentiation of osteoclasts via activation of the NF-κB, ERK 1/2, and p38 MAPK signaling pathways . It also induces differentiation and mineralization of osteoblasts by regulating differentiation factors .

Safety and Hazards

Toddaculine is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14-12(16(11)19-4)7-8-15(17)20-14/h5,7-9H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQHZFHWEAJPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195829
Record name 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)-

CAS RN

4335-12-0
Record name Toddaculin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4335-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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